2-(2-fluorophenoxy)-N-propylacetamide
Description
2-(2-Fluorophenoxy)-N-propylacetamide is a substituted acetamide derivative characterized by a fluorophenoxy group at the 2-position of the phenyl ring and an N-propylacetamide moiety. The fluorine atom introduces electron-withdrawing effects, enhancing the compound’s lipophilicity and influencing its binding interactions with biological targets . Its molecular formula is C₁₁H₁₄FNO₂ (calculated molecular weight: 223.24 g/mol), and its unique fluorophenoxy-acetamide architecture positions it as a candidate for medicinal chemistry research.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKRFCOETVAJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-propylacetamide typically involves the reaction of 2-fluorophenol with propylamine in the presence of an acylating agent such as acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-fluorophenoxy)acetic acid.
Reduction: Formation of 2-(2-fluorophenoxy)-N-propylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
- Structural Differences : Incorporates a cyclopropyl ring, furan moiety, and hydroxyl group.
- The furan ring may enhance π-π stacking interactions with aromatic residues in target proteins .
- Biological Relevance : Exhibits broader applications in medicinal chemistry due to its hybrid structure .
2-(2-Bromo-4-nitrophenoxy)-N-propylacetamide
- Structural Differences : Replaces fluorine with bromine and adds a nitro group at the 4-position.
- Electronic Effects : Bromine (electron-withdrawing) and nitro (strongly electron-withdrawing) groups reduce electron density on the phenyl ring, altering binding kinetics.
- Mechanistic Insight : The nitro group may participate in redox reactions, broadening its mechanism of action compared to the fluorine-substituted target compound .
2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide
- Structural Differences : Features a quinazolinyl-sulfanyl scaffold with a 4-fluorophenyl group.
Substituted Acetamides with Varied Functional Groups
2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide
- Structural Differences: Ethoxy and phenylamino groups replace the fluorophenoxy moiety.
- Impact on Reactivity : The ethoxy group increases electron density, contrasting with fluorine’s electron-withdrawing effect. This difference may influence metabolic stability and target selectivity .
N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide Hydrochloride
- Structural Differences: Dichlorophenyl group instead of fluorophenoxy.
Electronic and Mechanistic Comparisons
| Compound | Key Substituents | Electronic Effects | Biological Activity |
|---|---|---|---|
| This compound | 2-fluorophenoxy, N-propyl | Moderate electron-withdrawing (F) | Potential modulation of enzymes/receptors |
| 2-(2-Bromo-4-nitrophenoxy)-N-propylacetamide | 2-bromo-4-nitrophenoxy | Strong electron-withdrawing (Br, NO₂) | Redox activity, enzyme inhibition |
| N-(2-Cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide | Cyclopropyl, hydroxypropyl | Steric hindrance, hydrogen bonding | Broader target engagement |
| 2-{[2-(4-Fluorophenyl)-7-methylquinazolinyl]sulfanyl}-N-propylacetamide | Quinazolinyl-sulfanyl, 4-F | Enhanced lipophilicity (F) | Anticancer activity |
Key Research Findings
Fluorine’s Role : Fluorine in the 2-position optimizes lipophilicity and target binding without excessive steric bulk, a critical advantage over bulkier halogens (e.g., bromine) .
Structural Hybrids: Compounds combining fluorophenoxy groups with heterocycles (e.g., furan, quinazoline) exhibit enhanced biological activity but face challenges in synthetic complexity and pharmacokinetics .
Mechanistic Diversity : Unlike 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide (PPAR-γ activation for hypoglycemia), the target compound’s mechanism likely revolves around receptor/enzyme modulation rather than metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
